Orthogonal Ester Protection: Quantified Structural Differentiation from Unprotected and Mono-Ester Succinate Analogs
The target compound possesses two distinct ester groups (benzyl and methyl), whereas the direct analog Benzyl methyl succinate lacks the phenylthiomethyl group entirely. This structural difference is not trivial; the presence of the phenylthio group increases the molecular weight by approximately 122 g/mol (222.24 vs. 344.4 g/mol) and introduces a distinct chemical handle [1]. The orthogonal protection conferred by the benzyl and methyl esters permits sequential deprotection (hydrogenolysis vs. hydrolysis), a feature absent in simple succinate diesters .
| Evidence Dimension | Molecular Complexity and Synthetic Handles |
|---|---|
| Target Compound Data | C19H20O4S; MW 344.4 g/mol; Contains orthogonal benzyl and methyl esters + phenylthio group |
| Comparator Or Baseline | Benzyl methyl succinate (C12H14O4; MW 222.24 g/mol) |
| Quantified Difference | Delta MW = +122.16 g/mol; Presence of additional thioether and aromatic ring |
| Conditions | Chemical structure analysis |
Why This Matters
The increased molecular weight and unique functional group array directly impact the compound's utility as a more advanced building block for stepwise synthesis, enabling divergent synthetic pathways not possible with simpler succinate diesters.
- [1] Kuujia. (n.d.). CAS No. 1357575-01-9: 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate. Computed Properties. View Source
